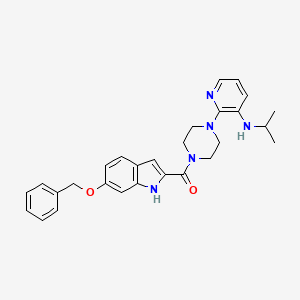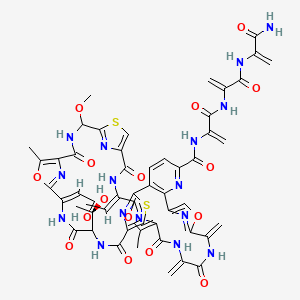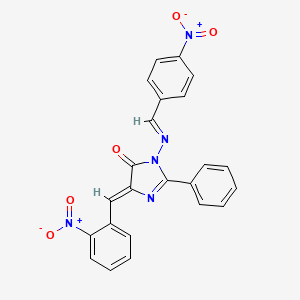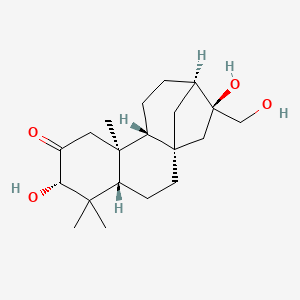
ent-3S,16S,17-trihydroxy-kauran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-3S,16S,17-trihydroxy-kauran-2-one is a diterpenoid compound with the molecular formula C20H32O4. It belongs to the class of kaurane diterpenes, which are known for their diverse biological activities. This compound is characterized by its three hydroxyl groups and a ketone functional group, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-3S,16S,17-trihydroxy-kauran-2-one typically involves the biotransformation of kaurane diterpenes. Fungal biotransformations are commonly employed to introduce hydroxyl groups at specific positions on the kaurane skeleton. For example, the biotransformation of ent-kaur-16-en-19-ol with the fungus Cunninghamella echinulata can yield ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and the use of genetically engineered microorganisms may offer potential routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Ent-3S,16S,17-trihydroxy-kauran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of this compound derivatives with secondary alcohol groups.
Substitution: Formation of this compound ethers or esters.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of ent-3S,16S,17-trihydroxy-kauran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone functional group allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Ent-3S,16S,17-trihydroxy-kauran-2-one can be compared with other kaurane diterpenes, such as ent-kaurane-3α,16β,17-triol. While both compounds share a similar kaurane skeleton, this compound is unique due to its specific hydroxylation pattern and the presence of a ketone group .
List of Similar Compounds
- Ent-kaurane-3α,16β,17-triol
- Ent-kauran-16β,19-diol
- Ent-kauran-16β,17,19-triol
These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
CAS No. |
136025-64-4 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1S,4S,6S,9S,10R,13R,14S)-6,14-dihydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-7-one |
InChI |
InChI=1S/C20H32O4/c1-17(2)14-6-7-19-8-12(20(24,10-19)11-21)4-5-15(19)18(14,3)9-13(22)16(17)23/h12,14-16,21,23-24H,4-11H2,1-3H3/t12-,14-,15+,16-,18-,19+,20-/m1/s1 |
InChI Key |
PDTSXGBDZWSUTI-YFFOHKSQSA-N |
Isomeric SMILES |
C[C@@]12CC(=O)[C@H](C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CC(=O)C1O)C)C(C4)(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



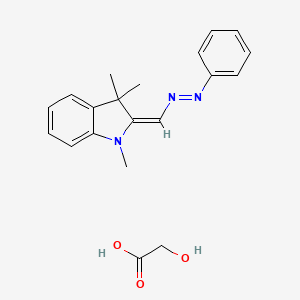
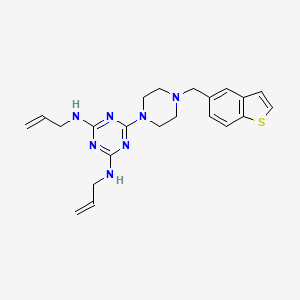
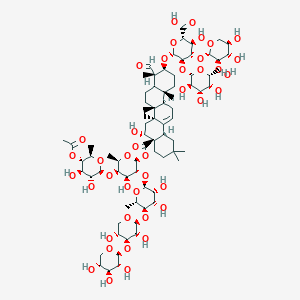
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)
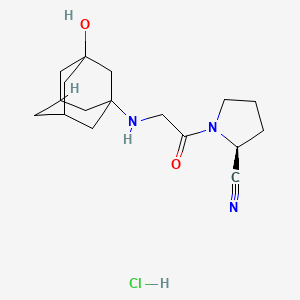
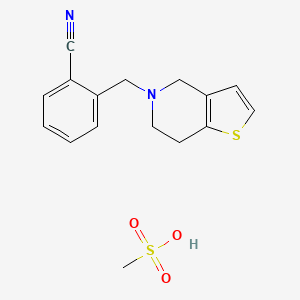
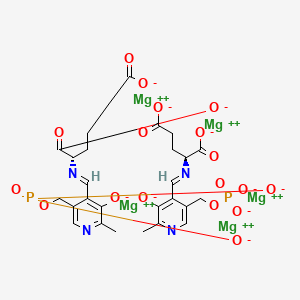
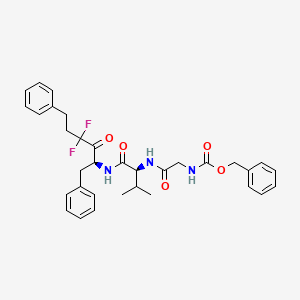
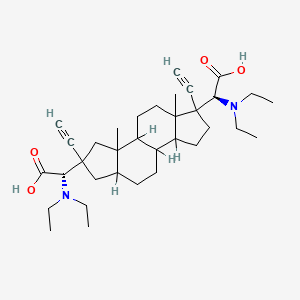
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
